molecular formula C17H20ClNO2 B425453 N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine

N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine

Cat. No.: B425453
M. Wt: 305.8g/mol
InChI Key: KZZCSFLYDLPASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyl group substituted with chlorine and diethoxy groups, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine typically involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine or diethoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-chloroaniline
  • 4-chloroaniline
  • 2,4-dichloroaniline
  • 2,5-dichloroaniline

Comparison: N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine is unique due to the presence of both chlorine and diethoxy groups on the benzyl ring, which can influence its reactivity and biological activity. Compared to other chloroaniline derivatives, the additional diethoxy groups may enhance its solubility and alter its interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8g/mol

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]aniline

InChI

InChI=1S/C17H20ClNO2/c1-3-20-16-11-13(10-15(18)17(16)21-4-2)12-19-14-8-6-5-7-9-14/h5-11,19H,3-4,12H2,1-2H3

InChI Key

KZZCSFLYDLPASN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)Cl)OCC

Origin of Product

United States

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